Histone Acetyltransferase Inhibitor II

Descripción general

Descripción

Histone Acetyltransferase Inhibitor II is a novel cell-permeable bis-arylidene cyclohexanone compound that acts as a selective inhibitor of p300/CREB-binding protein (CBP) histone acetyltransferase. This compound is known for its ability to reduce histone H3 acetylation and induce chromatin condensation in HeLa cells . Histone acetyltransferases play a crucial role in the regulation of gene expression by acetylating lysine residues on histone proteins, thereby modulating chromatin structure and function.

Mecanismo De Acción

Target of Action

Histone Acetyltransferase Inhibitor II primarily targets the p300/CREB-binding protein (CBP) . These proteins are part of the histone acetyltransferase (HAT) family, which plays a crucial role in the acetylation of lysine residues of cellular proteins such as histones, transcription factors, nuclear receptors, and enzymes . The acetylation of these proteins is a key regulator of their functions .

Mode of Action

This compound interacts with its targets by inhibiting the acetyltransferase activity of p300/CBP . This inhibition reduces histone H3 acetylation and induces chromatin condensation . The inhibitor works by neutralizing the positive charge of the amino acid, weakening the electrostatic interaction between the histones and the negatively charged DNA . This leads to acetylation-mediated gene activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p53 signaling pathway . The p53 protein is a crucial regulator of cell cycle and apoptosis, and its pathway is often dysregulated in cancer . The inhibitor upregulates p53 signaling pathway-related genes, possibly leading to the inhibition of proliferation and induction of apoptosis in cancer cells .

Pharmacokinetics

It’s known that the compound is cell-permeable , suggesting it can readily cross cell membranes to reach its target. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to inhibit the proliferation of various cell lines in a dose-dependent manner . It induces cell cycle arrest at the G2/M phase and triggers significant levels of apoptosis, apoptotic body formation, and DNA fragmentation . The inhibitor also induces the cleavage of caspase-3, caspase-9, and poly ADP-ribose polymerase (PARP) in certain cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other proteins in the cell can affect the activity and target specificity of HATs Additionally, the inhibitor’s effectiveness may be influenced by the cellular environment, including the presence of other signaling molecules and the overall health and status of the cell

Análisis Bioquímico

Biochemical Properties

Histone Acetyltransferase Inhibitor II primarily interacts with histone acetyltransferases such as p300/CBP and GCN5. It inhibits these enzymes by binding to their active sites, preventing the transfer of acetyl groups from acetyl-CoA to histone proteins . This inhibition results in decreased acetylation of histones, leading to a more condensed chromatin structure and reduced gene expression. The compound’s selectivity for p300/CBP over GCN5 is notable, with an IC50 value of 5 µM for p300/CBP .

Cellular Effects

This compound affects various cellular processes by altering gene expression. In cancer cells, for example, it can induce cell cycle arrest and apoptosis by downregulating oncogenes and upregulating tumor suppressor genes . Additionally, it influences cell signaling pathways, such as the p53 pathway, by modulating the acetylation status of key regulatory proteins. This compound also impacts cellular metabolism by affecting the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of histone acetyltransferases, thereby blocking their enzymatic activity . This inhibition prevents the acetylation of histone proteins, leading to a more compact chromatin structure and reduced accessibility of transcription factors to DNA. Consequently, gene expression is downregulated, affecting various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to the inhibitor can lead to sustained changes in gene expression and cellular function, with potential implications for cell differentiation and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit histone acetyltransferases without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and immunosuppression . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of target enzymes .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone modification and gene expression . It interacts with enzymes such as acetyl-CoA synthetase and histone deacetylases, influencing the overall acetylation status of histone proteins . This compound can also affect metabolic flux by altering the expression of genes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on histone acetyltransferases . The compound’s activity is modulated by post-translational modifications and targeting signals that direct it to specific nuclear compartments . Its localization within the nucleus is crucial for its role in regulating gene expression and chromatin structure .

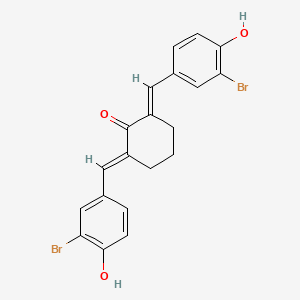

Métodos De Preparación

The synthesis of Histone Acetyltransferase Inhibitor II involves the condensation of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the bis-arylidene cyclohexanone structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Análisis De Reacciones Químicas

Histone Acetyltransferase Inhibitor II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert the bis-arylidene structure to a more saturated form.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Histone Acetyltransferase Inhibitor II has a wide range of scientific research applications, including:

Chemistry: Used as a chemical tool to study the function of histone acetyltransferases and their role in gene regulation.

Biology: Employed in cell biology research to investigate the effects of histone acetylation on chromatin structure and gene expression.

Industry: Utilized in the development of new drugs targeting epigenetic enzymes and pathways.

Comparación Con Compuestos Similares

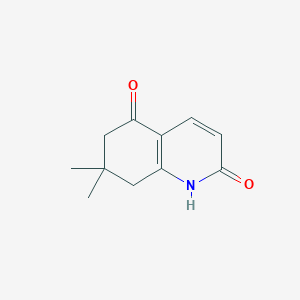

Histone Acetyltransferase Inhibitor II is unique in its selectivity for p300/CREB-binding protein histone acetyltransferase. Similar compounds include:

Histone Acetyltransferase Inhibitor I: Another selective inhibitor of histone acetyltransferases, but with different structural features and selectivity profiles.

GCN5 Inhibitor I: A selective inhibitor of the GCN5 histone acetyltransferase, which targets a different subset of histone acetyltransferases compared to this compound.

This compound stands out due to its specific inhibition of p300/CREB-binding protein histone acetyltransferase and its potential therapeutic applications in cancer treatment.

Propiedades

IUPAC Name |

(2E,6E)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8+,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLKEKNTCBWPSD-VOMDNODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Histone Acetyltransferase Inhibitor II?

A: this compound exerts its effects by inhibiting histone acetyltransferases (HATs). This inhibition leads to a decrease in the acetylation of histone proteins, which are crucial components of chromatin. [, , ] As histone acetylation is associated with gene activation, inhibiting HATs can influence gene expression.

Q2: What are the observed effects of this compound on cellular processes according to the provided research?

A2: The research highlights two major effects of this compound:

- Antagonism of AMP-activated protein kinase (AMPK) in postmortem glycolysis: In mice studies, this compound was found to reduce the AMPK activation-induced increase in protein acetylation and glycolytic rate in postmortem muscle. [] This suggests a potential role of protein acetylation in postmortem muscle metabolism.

- Induction of apoptosis in glioma cell lines: Studies indicate that this compound can induce apoptosis in glioma cell lines, possibly through the p53 signaling pathway. [, ] This finding suggests a potential application for this compound in cancer research, specifically targeting glioma cells.

Q3: How does N-Acetyl-β-endorphin interact with this compound in the context of atopic dermatitis?

A: Research shows that N-Acetyl-β-endorphin can suppress atopic dermatitis symptoms in mice. [] Interestingly, the study found that co-administration of this compound abolished the beneficial effects of β-endorphin treatment. [] This implies that the acetylation of β-endorphin, potentially mediated by HATs, is crucial for its therapeutic effect in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)